molecular formula C11H21BF4N2 B1586064 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate CAS No. 384347-21-1

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

Cat. No. B1586064
CAS RN: 384347-21-1
M. Wt: 268.1 g/mol
InChI Key: CIESUHNZUBZXPO-UHFFFAOYSA-N
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Description

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .


Physical And Chemical Properties Analysis

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .

Scientific Research Applications

Esterification and Peptide Coupling

Similar compounds, such as 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate, are used as reagents for esterification and peptide coupling of sterically hindered amino acids . This suggests that “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” could potentially be used in similar chemical reactions.

Preparation of Diazo-Transfer Reagents

These types of compounds are also used in the preparation of efficient diazo-transfer reagents . This process is important in organic synthesis, particularly in the creation of diazo compounds.

Catalyst Synthesis

Compounds like 2-Chloro-1,3-dimethylimidazolium tetrafluoroborate are used in oxidative insertion for palladium and nickel catalyst synthesis . This suggests a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in catalyst synthesis.

Clathrate Hydrate Crystal Inhibitor

1-Decyl-3-methylimidazolium tetrafluoroborate, another similar compound, is used as a clathrate hydrate crystal inhibitor in drilling fluid . This could suggest a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in the oil and gas industry.

Microextraction Solvent

1-Decyl-3-methylimidazolium tetrafluoroborate is also used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics . This suggests that “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” could potentially be used in similar extraction processes.

Substrate in Host-Guest Inclusion Complexation Studies

Another application of 1-Decyl-3-methylimidazolium tetrafluoroborate is as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin . This could suggest a potential application for “1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate” in similar studies.

Safety and Hazards

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIESUHNZUBZXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370176
Record name 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate

CAS RN

384347-21-1
Record name 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?

A1: In the presented study, 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.

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